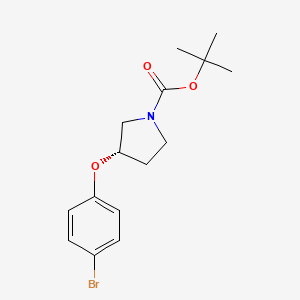
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate typically involves the reaction of 4-bromophenol with tert-butyl dimethylsilyl chloride to form 4-bromophenoxy-tert-butyldimethylsilane . This intermediate is then reacted with (3S)-3-hydroxy-1-pyrrolidinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Bromophenoxy-tert-butyldimethylsilane: Shares the bromophenoxy group but differs in the rest of the structure.
Carbamic acid, N-[(1R)-2-(4-bromophenoxy)-1-methylethyl]-, 1,1-dimethylethyl ester: Similar in having the bromophenoxy group and tert-butyl ester.
Acetic acid, 2-(2-acetyl-4-bromophenoxy)-, 1,1-dimethylethyl ester: Contains the bromophenoxy group and tert-butyl ester but differs in the acetic acid moiety.
Uniqueness
1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is unique due to its specific combination of the bromophenoxy group and the pyrrolidinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
生物活性
Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is an organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₁₅H₂₀BrNO₃
- Molecular Weight : 342.23 g/mol
- Structure : The compound features a tert-butyl group, a bromophenoxy moiety, and a pyrrolidine ring.
Research indicates that the biological activity of this compound may be attributed to its interactions with specific molecular targets. The bromophenoxy group is believed to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This modulation can influence cellular signaling pathways and enzyme activities, making it a candidate for further exploration in medicinal chemistry.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain enzymes, potentially impacting pathways involved in cancer progression. The structural components allow effective engagement with target proteins, influencing their activity.
- Cellular Signaling : The compound's ability to modulate cellular signaling pathways suggests its role in therapeutic applications, particularly in cancer treatment .
Case Studies
- Cancer Therapy Applications : Research has indicated that derivatives of pyrrolidine compounds, including this compound, demonstrate anticancer properties. For example, related compounds have shown cytotoxicity and apoptosis induction in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects by inhibiting cholinesterase activity, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₀ClNO₂ | Contains a chlorophenyl group instead of bromophenoxy |
| Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | C₁₅H₂₀BrNO₂ | Piperidine ring instead of pyrrolidine |
| Tert-butyl (S)-3-(4-bromophenoxy)piperidine-1-carboxylate | C₁₅H₂₀BrNO₂ | Similar structure but features piperidine instead of pyrrolidine |
The distinct combination of functional groups and the pyrrolidine ring structure may confer unique biological activities compared to its analogs.
属性
分子式 |
C15H20BrNO3 |
|---|---|
分子量 |
342.23 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI 键 |
GEXSUGHVUQJIHP-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















